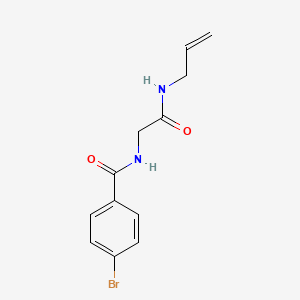
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide: is an organic compound that features a bromobenzamide moiety linked to an allylamino group through an oxoethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide typically involves the following steps:
Formation of the Allylamino Intermediate: The allylamino group can be introduced by reacting allylamine with an appropriate precursor, such as an oxoethyl derivative.
Bromination: The bromobenzamide moiety is synthesized by brominating a suitable benzamide precursor.
Coupling Reaction: The final step involves coupling the allylamino intermediate with the bromobenzamide moiety under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-(2-(Amino)-2-oxoethyl)-4-bromobenzamide: Similar structure but lacks the allyl group.
n-(2-(Allylamino)-2-oxoethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
n-(2-(Allylamino)-2-oxoethyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide is unique due to the presence of both the allylamino group and the bromobenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in its analogs with different substituents.
Eigenschaften
Molekularformel |
C12H13BrN2O2 |
|---|---|
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
4-bromo-N-[2-oxo-2-(prop-2-enylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-7-14-11(16)8-15-12(17)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
YRJTXUSXMSKOLF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)CNC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)


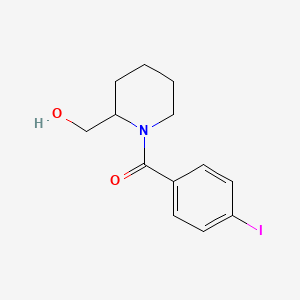
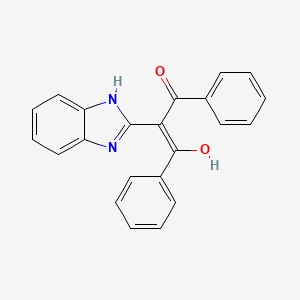
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
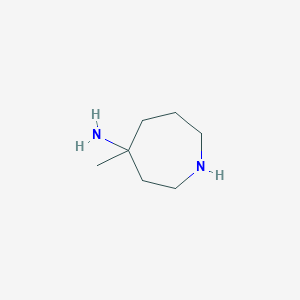
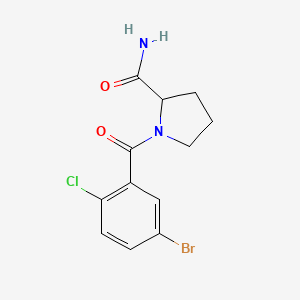
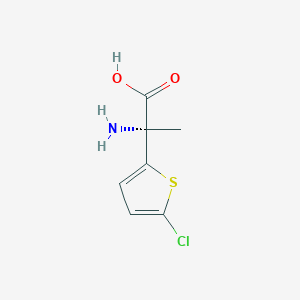
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
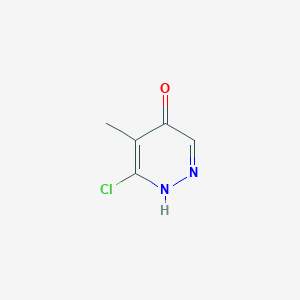
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

